
8-溴-2'-脱氧鸟苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 8-Bromo-2'-deoxyguanosine and its analogs involves several chemical strategies, including the use of methylene blue and visible light for debromination under neutral conditions in aqueous methanol, highlighting the sensitivity of the bromo group to photolytic conditions (Venkatarangan et al., 1999). Further, synthetic approaches have been developed to incorporate heteroaromatic rings into the 8 position of 2'-deoxyguanosine, expanding its chemical diversity (Hobley et al., 2008).
Molecular Structure Analysis
The molecular structure of 8-Bromo-2'-deoxyguanosine has been characterized by X-ray crystallography, revealing a syn conformation that differs from the more common anti conformation found in purine nucleosides. This unique conformation is influenced by the bromine atom's steric effects, which can affect the nucleoside's interaction with polymerases and other nucleic acid-binding proteins (Tavale & Sobell, 1970).
Chemical Reactions and Properties
8-Bromo-2'-deoxyguanosine undergoes various chemical reactions due to the presence of the bromine atom, including debromination and reactions with electron donors under specific conditions. It exhibits enhanced reactivity in Z-DNA compared to B-DNA, attributed to the greater solvent accessibility of the purine base in Z-DNA, demonstrating the structural dependence of its chemical behavior (Kimura et al., 2004).
Physical Properties Analysis
The presence of the bromine atom significantly affects the physical properties of 8-Bromo-2'-deoxyguanosine, including its melting point and solubility in various solvents. These properties are critical for its application in nucleic acid research, affecting its stability and compatibility with different experimental conditions.
Chemical Properties Analysis
The chemical properties of 8-Bromo-2'-deoxyguanosine, such as its reactivity towards nucleophiles and electrophiles, its role as a photosensitizer, and its ability to form stable adducts with cysteine, reflect its potential for use in studying DNA damage and repair mechanisms. Its unique reactivity profile makes it a valuable tool for probing the chemical biology of nucleic acids and understanding the effects of halogen substitution on nucleoside function (Suzuki et al., 2013).
科学研究应用
1. Improving the Biological Properties of Thrombin-Binding Aptamer
- Methods of Application : Researchers have designed three TBA variants with modified G-tetrads to evaluate the effects of nucleobase and sugar moiety chemical modifications on the biological properties of TBA, while preserving its chair-like G-quadruplex structure . All derivatives contain 8-bromo-2′-deoxyguanosine (G Br) in syn positions .
- Results or Outcomes : The most interesting results have been obtained with TBABF, which revealed extraordinary thermal stability (T m approximately 40 °C higher than that of TBA), anticoagulant activity almost doubled compared to the original aptamer, and, above all, a never-observed resistance to nucleases, as 50% of its G4 species was still present in 50% FBS at 24 h .
2. DNA Structure Studies
- Summary of Application : 8-bromo-dG is often used in crystallography for DNA structure studies .
- Methods of Application : When incorporated into a DNA molecule, the multi-wavelength anomalous dispersion (MAD) technique can be applied to obtain the phase information necessary to correctly calculate the electron density for the unit cell of the molecule under study .
- Results or Outcomes : The use of 8-bromo-dG in crystallography has enhanced the understanding of DNA structure .
3. Antiviral Research
- Summary of Application : 8-Bromo-2’-deoxyguanosine is a fundamental constituent in compounds that play a crucial role in the exploration and development of antivirals .
- Methods of Application : This compound serves as an elemental building block for nucleoside analogues employed in studying an array of ailments such as herpes, hepatitis B and human immunodeficiency virus (HIV) .
- Results or Outcomes : The use of 8-Bromo-2’-deoxyguanosine in antiviral research has contributed to the development of potential treatments for various viral diseases .
4. Crosslinking Studies
- Summary of Application : 8-Bromo-2’-deoxyguanosine is used for cross-linking studies to probe the structure of protein-DNA, Protein-RNA, DNA-RNA complexes .
- Methods of Application : These derivatives are photolabile and are used in crosslinking experiments .
- Results or Outcomes : The use of 8-Bromo-2’-deoxyguanosine in crosslinking studies has enhanced the understanding of the structure of various biological complexes .
5. Starting Structure for 2’-deoxyguanosine Nucleotides
- Summary of Application : 8-Bromo-2’-deoxyguanosine is useful as the starting structure for 2’-deoxyguanosine nucleotides, which are modified in position 8 .
- Methods of Application : This compound is used in the synthesis of modified 2’-deoxyguanosine nucleotides .
- Results or Outcomes : The use of 8-Bromo-2’-deoxyguanosine in this context has facilitated the synthesis of modified nucleotides .
6. Photolabile Probes
- Summary of Application : 8-Bromo-2’-deoxyguanosine is used as a photolabile probe .
- Methods of Application : These derivatives are photolabile and are used in experiments that require light-sensitive probes .
- Results or Outcomes : The use of 8-Bromo-2’-deoxyguanosine as a photolabile probe has enhanced the understanding of various biological processes .
安全和危害
8-Bromo-2’-deoxyguanosine should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions11. It should be stored at a temperature between 2-8°C7.
未来方向
8-Bromo-2’-deoxyguanosine is a useful tool for the study of DNA and RNA structures, such as DNA and RNA G-quadruplexes8. It has been used to probe syn-anti conformational preferences in G-quartet structures12. The formation of unusual secondary structures within expanded GGGGCC repeat, including DNA and RNA G-quadruplexes and R-loops, has been proposed as a driver of ALS and FTD pathogenesis8.
属性
IUPAC Name |
2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDXZFVCXWXGBQ-VPENINKCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2'-deoxyguanosine | |
CAS RN |
13389-03-2 |
Source


|
| Record name | 8-Bromo-2′-deoxyguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13389-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

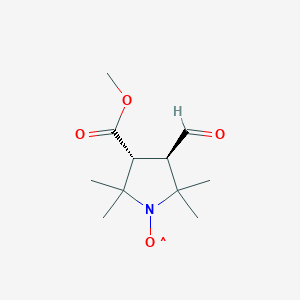
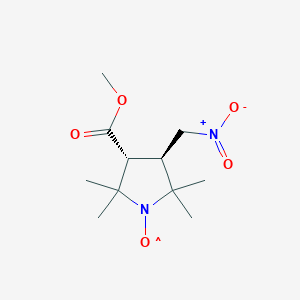
![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
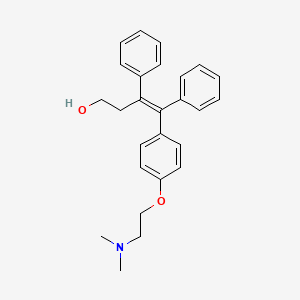
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
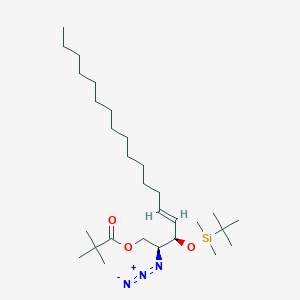
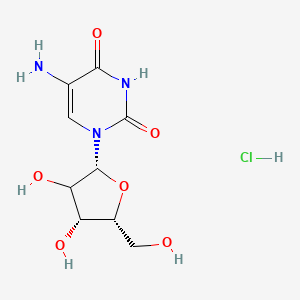
![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)
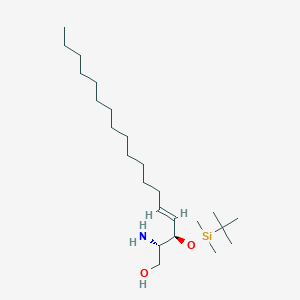
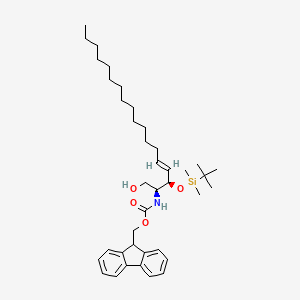
![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)
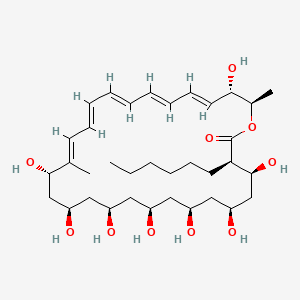
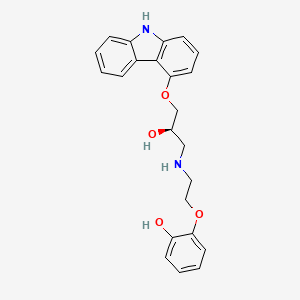
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)